molecular formula C6H12FN B2439111 3-(2-Fluoroethyl)pyrrolidine CAS No. 1220035-63-1

3-(2-Fluoroethyl)pyrrolidine

Cat. No.: B2439111
CAS No.: 1220035-63-1
M. Wt: 117.167
InChI Key: UQIDGDMXALVLSR-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-fluoroethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and tetrahydrofuran as a solvent. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon of the 2-fluoroethyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoroethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Fluoroethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 3-(2-Chloroethyl)pyrrolidine
  • 3-(2-Bromoethyl)pyrrolidine
  • 3-(2-Iodoethyl)pyrrolidine

Comparison: 3-(2-Fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluoro group is highly electronegative, influencing the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity .

Biological Activity

3-(2-Fluoroethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2-fluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry. The biological activity of this compound spans various areas, including antibacterial, anticancer, anti-inflammatory, and neuropharmacological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom in the 2-fluoroethyl group enhances its ability to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Compounds with pyrrolidine structures have shown significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. These compounds are being explored as potential scaffolds for developing new antibacterial agents .
  • Anticancer Activity : Research indicates that some pyrrolidine derivatives possess potent anticancer properties. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as novel anticancer agents .
  • Anti-inflammatory Effects : Pyrrolidine derivatives have been associated with anti-inflammatory activities, which may be beneficial in treating inflammatory diseases.
  • Neuropharmacological Effects : Some studies suggest that pyrrolidine compounds may have neuroprotective effects, making them candidates for further research in neurodegenerative diseases.

Antibacterial Properties

A study focused on the synthesis of pyrrolidine-2,3-dione derivatives found that these compounds exhibited significant inhibition against the enzyme PBP3, a target for multidrug-resistant bacteria. The screening identified several hits that inhibited PBP3 activity by over 60% at concentrations as low as 100 µM .

Compound NameTarget EnzymeInhibition Percentage
Pyrrolidine-2,3-dionePBP360%-100%
This compoundVariousSignificant

Anticancer Activity

In another investigation, pyrrolidine derivatives were synthesized and evaluated for their cytotoxicity against five human tumor cell lines. The results indicated that many of these compounds exhibited IC50 values comparable to established anticancer drugs, highlighting their potential as effective therapeutic agents .

CompoundCell Line TestedIC50 (µM)
Compound AECV304 (endothelial)19.41
Compound BHeLa (cervical cancer)29.27

Properties

IUPAC Name

3-(2-fluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIDGDMXALVLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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